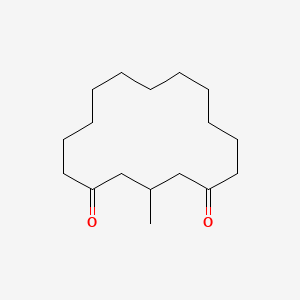

3-Methylcyclohexadecane-1,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

921212-67-1 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

3-methylcyclohexadecane-1,5-dione |

InChI |

InChI=1S/C17H30O2/c1-15-13-16(18)11-9-7-5-3-2-4-6-8-10-12-17(19)14-15/h15H,2-14H2,1H3 |

InChI Key |

DEGGDIVAYLWYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CCCCCCCCCCCC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylcyclohexadecane 1,5 Dione

Retrosynthetic Analysis of the 3-Methylcyclohexadecane-1,5-dione Scaffold

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to more readily available starting materials. The key challenge lies in the formation of the 16-membered ring. The presence of the 1,5-dione functionality and the methyl group at the 3-position guide the retrosynthetic strategy.

Scheme 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Intermediate | Corresponding Forward Reaction |

| C5-C6 and C1-C16 (Double Disconnection) | Acyclic diene | Ring-Closing Metathesis (RCM) |

| C2-C3 | Acyclic 1,7-dicarbonyl compound | Intramolecular Aldol (B89426) Condensation |

| C1-C2 and C5-C6 | Acyclic dinitrile or diester | Thorpe-Ziegler Cyclization or Dieckmann Condensation |

These disconnections form the basis for the targeted synthetic routes discussed in the following sections. Each approach offers a distinct pathway to the macrocyclic scaffold, with its own set of advantages and challenges.

Targeted Multi-Step Synthetic Routes

Ring-Closing Metathesis Approaches

Ring-Closing Metathesis (RCM) is a powerful and widely used method for the formation of cyclic alkenes, including large rings. mychemblog.comclockss.org The reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. mychemblog.com

For the synthesis of this compound, a suitable acyclic diene precursor would be required. The retrosynthetic disconnection suggests a precursor with terminal double bonds. The synthesis would proceed via the formation of a cyclic alkene, which would then be reduced to the saturated carbocycle. The ketone functionalities could be introduced before or after the cyclization, though protecting them during the metathesis reaction might be necessary.

Scheme 2: Proposed RCM Approach to this compound

A plausible forward synthesis would commence with the alkylation of a suitable enolate with a long-chain ω-halo-alkene. Subsequent functional group manipulations would lead to the diene precursor, which upon treatment with a Grubbs-type catalyst, would undergo RCM. The resulting unsaturated macrocycle would then be hydrogenated to yield the target compound.

Table 1: Hypothetical Reaction Conditions for RCM Approach

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | Methyl 3-oxobutanoate, 10-bromodec-1-ene | 1. NaH, THF, 0 °C to rt; 2. 10-bromodec-1-ene | Methyl 2-(dec-9-en-1-yl)-3-oxobutanoate | 85% |

| 2 | Product from Step 1 | 1. LiAlH4, THF, 0 °C; 2. Ac2O, pyridine (B92270) | 1-(Dec-9-en-1-yl)prop-1-en-2-yl acetate | 75% (over two steps) |

| 3 | Product from Step 2 | Grubbs II catalyst (3 mol%), CH2Cl2, reflux, high dilution | 3-Methyl-1-oxa-cyclohexadec-11-en-5-one | 60% |

| 4 | Product from Step 3 | 1. H2, Pd/C, EtOH; 2. Jones oxidation | This compound | 70% (over two steps) |

Intramolecular Aldol Condensations

The intramolecular aldol condensation is a classic method for forming five- and six-membered rings from dicarbonyl compounds. pw.livewikipedia.orgwikipedia.orgbuchler-gmbh.com For larger rings, this reaction is less common due to the entropic penalty of bringing the reactive ends of a long chain together. However, under high dilution conditions, the formation of macrocycles can be favored. wikipedia.org

A retrosynthetic approach for this compound via an intramolecular aldol reaction would involve a linear 1,15-dicarbonyl precursor. The methyl group at the 3-position would need to be installed prior to the cyclization step.

Scheme 3: Proposed Intramolecular Aldol Condensation Approach

The synthesis of the linear precursor could be achieved through the coupling of two smaller fragments. The crucial cyclization step would then be performed in the presence of a base to induce the intramolecular aldol reaction, followed by dehydration to form an α,β-unsaturated ketone within the macrocycle. Subsequent reduction of the double bond would afford the target molecule.

Table 2: Hypothetical Reaction Conditions for Intramolecular Aldol Condensation

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 1,10-Dibromodecane, Ethyl acetoacetate | 1. NaOEt, EtOH; 2. 1,10-dibromodecane | Ethyl 2-(10-bromodecyl)acetoacetate | 65% |

| 2 | Product from Step 1, Ethyl 3-methyl-4-oxopentanoate | 1. NaH, THF; 2. Product from Step 1 | Linear 1,15-diester precursor | 55% |

| 3 | Product from Step 2 | 1. K2CO3, toluene, high dilution, reflux; 2. H3O+ | 3-Methyl-2-oxocyclohexadec-3-ene-1-carboxylic acid ethyl ester | 40% |

| 4 | Product from Step 3 | 1. H2, Pd/C, EtOH; 2. Decarboxylation (heat) | 3-Methylcyclohexadecan-1-one | 60% (over two steps) |

| 5 | Product from Step 4 | CrO3, H2SO4, acetone (B3395972) (Jones oxidation) | This compound | 50% |

Macrocyclization Strategies Involving Dicarbonyl Precursors

The Dieckmann condensation and the Thorpe-Ziegler reaction are powerful intramolecular cyclization methods for the synthesis of cyclic ketones from diesters and dinitriles, respectively. alfa-chemistry.comnumberanalytics.comwikipedia.org Both reactions are conceptually related and proceed via the formation of a carbanion that attacks an electrophilic carbonyl or nitrile carbon at the other end of the molecule. wikipedia.org For the synthesis of large rings, these reactions must be carried out under high-dilution conditions to suppress intermolecular side reactions. mychemblog.com

A Dieckmann condensation approach to this compound would start from a linear α,ω-diester. The methyl group would be introduced prior to the cyclization. The initial product of the Dieckmann condensation is a β-keto ester, which can then be hydrolyzed and decarboxylated to give the desired cyclic ketone.

Alternatively, the Thorpe-Ziegler reaction utilizes a dinitrile precursor. drugfuture.com The intramolecular cyclization, promoted by a strong base, yields a cyclic α-cyanoenamine, which upon hydrolysis and decarboxylation, gives a cyclic ketone. youtube.com

Scheme 4: Proposed Dieckmann Condensation Approach

Table 3: Hypothetical Reaction Conditions for Dieckmann Condensation

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 1,12-Dodecanedioic acid | 1. SOCl2; 2. EtOH | Diethyl dodecanedioate | 90% (over two steps) |

| 2 | Diethyl dodecanedioate, Lithium diisopropylamide (LDA) | 1. LDA, THF, -78 °C; 2. Methyl iodide | Diethyl 2-methyldodecanedioate | 80% |

| 3 | Diethyl 2-methyldodecanedioate, Ethyl acetate | 1. NaOEt, Toluene, reflux | Diethyl 2-methyl-14-oxohexadecanedioate | 60% |

| 4 | Product from Step 3 | NaH, Toluene, high dilution, reflux | Ethyl 2-methyl-3,16-dioxocyclohexadecane-1-carboxylate | 45% |

| 5 | Product from Step 4 | 1. aq. HCl, reflux; 2. Heat (decarboxylation) | This compound | 55% (over two steps) |

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity at various stages.

Alkylation: In routes where the methyl group is introduced via alkylation of a dicarbonyl compound, the choice of base and reaction conditions is crucial to ensure mono-alkylation and prevent over-alkylation. The use of a bulky base like LDA at low temperatures can improve selectivity.

Aldol Condensation: In the intramolecular aldol approach, there might be multiple acidic protons that can be deprotonated. The reaction conditions must be optimized to favor the formation of the desired enolate that leads to the 16-membered ring. The formation of smaller, thermodynamically more stable rings (e.g., 5- or 6-membered) through alternative deprotonations must be suppressed, which is generally achievable as the required dicarbonyl precursors for such side reactions would not be the intended linear substrate.

Protection/Deprotection: The ketone functionalities may need to be protected during certain steps, such as RCM or reactions involving strong nucleophiles or reducing agents. The choice of protecting group is critical; it must be stable to the reaction conditions and easily removable without affecting the rest of the molecule.

Advanced Synthetic Techniques for this compound

While the classical methods described above provide a solid foundation for the synthesis of this compound, more advanced techniques could offer improved efficiency and selectivity.

Template-Directed Synthesis: The use of a template can pre-organize the linear precursor into a conformation that favors intramolecular cyclization. This can significantly increase the yield of the desired macrocycle by overcoming the entropic barrier.

Enzyme-Catalyzed Reactions: Biocatalysis could offer a highly selective and environmentally friendly approach. For instance, a lipase (B570770) could be used for the macrolactonization of a hydroxy acid precursor, which could then be converted to the target diketone.

Flow Chemistry: Performing the macrocyclization reaction in a continuous flow reactor can allow for precise control of reaction parameters, including temperature, pressure, and reaction time. High-dilution conditions can be effectively maintained in a flow system, which can improve the yields of macrocyclization reactions.

Catalytic Synthesis Protocols

Catalysis is fundamental to the efficient synthesis of macrocyclic compounds. Various catalytic methods can be adapted to form the 16-membered dione (B5365651) ring structure. One of the most powerful techniques is Ring-Closing Metathesis (RCM), which has been successfully employed in the synthesis of (R)- and (S)-muscone from chiral building blocks. nih.govresearchgate.netchemicalbook.com This method typically uses ruthenium-based catalysts to form a cyclic olefin from a linear diene precursor, which can then be hydrogenated.

Another significant approach involves palladium-catalyzed cross-coupling reactions. rsc.org These methods can form key carbon-carbon bonds in the macrocyclic precursor. For instance, a macrocycle can be formed via a Mitsunobu protocol from a functionalized aryl ketone synthesized using a palladium-catalyzed coupling of a carboxylic acid and an arylboronic acid. rsc.org

Intramolecular aldol reactions of macrocyclic diketones are also a viable and direct route. chemicalbook.commedium.comwikipedia.org This suggests a retrosynthetic pathway where this compound could itself be a precursor or target, potentially formed by the cyclization of a longer acyclic chain containing appropriately placed ester or ketone functionalities.

| Catalyst Type | Reaction | Application | Key Findings |

| Ruthenium-based (e.g., Grubbs' catalysts) | Ring-Closing Metathesis (RCM) | Formation of large unsaturated rings from diene precursors. nih.govchemicalbook.com | High efficiency in forming 15-membered rings for muscone (B1676871) synthesis; applicable to other macrocycles. researchgate.net |

| Palladium-based | Cross-Coupling (e.g., Suzuki, Stille) | C-C bond formation in linear precursors or direct macrocyclization. rsc.orgacs.org | Enables coupling of complex fragments under relatively mild conditions. acs.org |

| Acid/Base Catalysts | Intramolecular Aldol Condensation | Cyclization of acyclic diketones/keto-aldehydes to form cyclic enones. medium.comrsc.org | A direct method for forming cyclic ketones; used in recent enantioselective muscone syntheses. wikipedia.org |

| Copper Catalysts | Cross-Coupling / Cyclization | Used in various C-C and C-heteroatom bond-forming macrocyclizations. acs.orgnih.gov | Effective for specific cyclization reactions, sometimes preferred over palladium. acs.org |

Green Chemistry Approaches to Dione Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous solvents, and using renewable resources. dergipark.org.tr These green chemistry principles are highly applicable to macrocycle synthesis. researchgate.net A key strategy is the use of environmentally benign solvents, with water being an ideal choice. researchgate.netnih.gov Reactions such as the Hantzsch synthesis of dihydropyridines have been successfully performed in pure water, demonstrating the potential for complex syntheses in green media. researchgate.net

Solvent-free, or solid-state, reactions offer another green alternative, often activated by microwave or infrared irradiation in the presence of a recyclable catalyst like bentonitic clay. researchgate.net For macrocyclization, a phase separation/continuous flow protocol using polyethylene (B3416737) glycol (PEG) as a benign reaction medium can prevent unwanted oligomerization and reduce the need for large volumes of volatile organic solvents. researchgate.net This approach has achieved high yields (up to 99%) for macrocycle synthesis. researchgate.net

| Green Chemistry Strategy | Example Application | Advantages |

| Use of Water as Solvent | One-pot condensation reactions for heterocyclic synthesis. researchgate.netnih.gov | Non-toxic, inexpensive, non-flammable; can promote certain reactions through hydrophobic effects. |

| Solvent-Free Conditions | Infrared-assisted synthesis of diindolylmethanes on a clay catalyst. researchgate.net | Reduces solvent waste, simplifies purification, can lead to shorter reaction times. |

| Benign Reaction Media | Macrocyclization in Polyethylene Glycol (PEG). researchgate.net | Reduces need for toxic solvents, prevents waste from oligomerization, allows for higher concentrations. |

| Use of Biomass-derived Precursors | Synthesis of 2,5-hexanedione (B30556) from 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.orgresearchgate.net | Utilizes renewable feedstocks, moving away from petrochemical dependence. |

Flow Chemistry and Microwave-Assisted Synthesis Innovations

To overcome the challenge of macrocyclization often requiring high-dilution conditions to suppress polymerization, innovative technologies are employed. acs.org Flow chemistry is a particularly powerful tool. researchgate.net By performing the reaction in a continuous flow reactor, the concentration of the uncyclized precursor can be kept low at the point of reaction, thus favoring intramolecular cyclization even when the bulk solution is concentrated. acs.orgresearchgate.net This method allows for safer, more scalable, and efficient production of macrocycles. researchgate.net

Microwave-assisted synthesis has also emerged as a valuable technique. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. This has been used for various condensation reactions and the synthesis of heterocyclic compounds, often in conjunction with green chemistry principles like solvent-free conditions. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound Isomers

The presence of a chiral center at the C3 position means that this compound can exist as different stereoisomers. The synthesis of a single, desired enantiomer or diastereomer requires precise stereocontrol.

Enantioselective and Diastereoselective Control

Achieving stereocontrol in the synthesis of this dione involves strategies that can selectively produce one stereoisomer over others. Enantioselective synthesis aims to produce a single enantiomer, which is crucial as different enantiomers can have distinct biological activities or properties. Diastereoselective reactions are important when multiple chiral centers are present or created during a reaction. nih.govresearchgate.netnih.gov

An enantioselective synthesis of (R)-muscone, a close analogue, involves an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone, highlighting a powerful method for setting the stereocenter during ring formation. chemicalbook.commedium.com Another successful strategy is to start with an enantiomerically pure building block from the "chiral pool," such as (+)-citronellal, and carry it through the synthetic sequence. chemicalbook.commedium.com

| Control Type | Strategy | Example |

| Enantioselective | Asymmetric Catalysis | A chiral phosphoric acid catalyzes an intramolecular addition to create a planar-chiral macrocycle. rsc.org |

| Starting with Chiral Precursor | Synthesis of (R)-muscone from commercially available (+)-citronellal. chemicalbook.commedium.com | |

| Diastereoselective | Substrate Control | An existing stereocenter on the precursor directs the stereochemical outcome of a new stereocenter. |

| Auxiliary Control | A temporary chiral auxiliary directs the formation of a specific diastereomer. wikipedia.orgbeilstein-journals.org | |

| Reagent Control | Use of a chiral reagent or catalyst to favor one diastereomeric product. nih.gov |

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are recoverable chiral compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Common auxiliaries include oxazolidinones and pseudoephedrine, which can be used to direct alkylation reactions. wikipedia.org In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the methyl group or a fragment containing it, with high diastereoselectivity. beilstein-journals.orgacs.org

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. nih.gov Chiral amines, such as proline and its derivatives, and chiral phosphoric acids are prominent organocatalysts. nih.govrsc.org These catalysts can activate substrates to react enantioselectively. For example, a chiral secondary amine catalyst could be used in an asymmetric Michael addition to introduce the methyl group stereoselectively onto a large ring precursor. Similarly, a chiral phosphoric acid could catalyze an enantioselective intramolecular cyclization. rsc.orgnih.gov

Chemical Reactivity and Derivatization of 3 Methylcyclohexadecane 1,5 Dione

Reactivity of the Dione (B5365651) Functionality

The two ketone groups in 3-Methylcyclohexadecane-1,5-dione are the epicenters of its reactivity. Their spatial separation across the large ring means they can react independently or, under certain conditions, engage in intramolecular transformations.

Nucleophilic addition is a fundamental reaction of ketones. In this compound, both carbonyl carbons are electrophilic and can be targeted by nucleophiles. The outcome of such reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) are expected to add to one or both carbonyl groups to form tertiary alcohols. The large ring size is known to influence the diastereoselectivity of such additions in related macrocyclic diketones.

Similarly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) would reduce the ketones to the corresponding secondary alcohols, 3-methylcyclohexadecane-1,5-diol. The stereochemical outcome of this reduction would be dependent on the conformational preferences of the macrocycle.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Reagent | Expected Product | Functional Group Transformation |

| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 1,5-dihydroxy-1,3,5-trimethylcyclohexadecane | Ketone to Tertiary Alcohol |

| Sodium borohydride (NaBH₄) in Methanol | 3-Methylcyclohexadecane-1,5-diol | Ketone to Secondary Alcohol |

| Hydrogen cyanide (HCN) with a catalytic amount of base | 1,5-Dicyano-1,5-dihydroxy-3-methylcyclohexadecane | Ketone to Cyanohydrin |

This table presents predicted products based on the general reactivity of ketones. Specific yields and stereoselectivity would require experimental validation.

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or base catalyst. The protons on the carbon atoms adjacent to the carbonyl groups (C2, C4, and C6) are acidic and can be removed to form enolates.

The formation of these enolates opens the door to intramolecular aldol-type condensation reactions. Given the 1,5-dione arrangement, an intramolecular reaction could potentially lead to the formation of a new ring. The regioselectivity of the enolate formation and the subsequent cyclization would be governed by the relative acidity of the α-protons and the thermodynamic stability of the resulting ring system. Intramolecular aldol (B89426) reactions of diones typically favor the formation of stable five- or six-membered rings. In the case of this compound, a transannular aldol condensation could occur, though the formation of smaller, strained rings is less likely. Studies on similar large-ring diketones have shown that enantioselective intramolecular aldol reactions can be achieved, leading to valuable products like the musk odorant (R)-muscone from a macrocyclic diketone. nih.gov

Beyond the reduction to diols, the dione functionality can be manipulated through various oxidation and reduction pathways. For instance, a Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperbenzoic acid (m-CPBA), could theoretically lead to the formation of macrocyclic lactones (cyclic esters). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation would be influenced by the migratory aptitude of the adjacent carbon atoms.

Conversely, complete reduction of the carbonyl groups to methylene (B1212753) (CH₂) groups can be achieved through methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction, which would yield 3-methylcyclohexadecane.

Derivatization Strategies for Structural Modification and Analysis

Derivatization of this compound is a crucial strategy for both structural analysis and the synthesis of new, functionally diverse molecules.

The carbonyl groups of this compound are expected to react readily with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are often used for the characterization of ketones and can also serve as a protecting group strategy or as intermediates for further transformations, such as the Beckmann rearrangement of oximes.

Ketalization, the reaction with an alcohol in the presence of an acid catalyst, would convert the ketone groups into ketals. This is a common method for protecting ketone functionalities during reactions that target other parts of the molecule. The selective protection of one of the two ketone groups could be challenging but might be achievable by exploiting subtle differences in their steric or electronic environments.

Table 2: Common Derivatives of this compound for Analysis and Synthesis

| Reagent | Derivative Formed | Purpose |

| Hydroxylamine (NH₂OH) | Dioxime | Characterization, Intermediate for rearrangements |

| 2,4-Dinitrophenylhydrazine (B122626) | Bis(2,4-dinitrophenylhydrazone) | Characterization (forms colored precipitate) |

| Ethylene glycol with acid catalyst | Diketal | Protection of ketone groups |

This table illustrates common derivatization reactions for ketones. The specific reaction conditions and outcomes for this compound would need to be determined experimentally.

Selective functionalization of the methyl group at the C3 position or other positions on the macrocyclic ring presents a synthetic challenge. The methyl group itself is relatively unreactive. However, functionalization of the α-carbons (C2, C4, C6) can be achieved via enolate chemistry. For example, alkylation or halogenation at these positions could be performed after deprotonation with a suitable base.

Achieving regioselectivity in these reactions would be a key challenge. The choice of base, solvent, and temperature could influence which enolate is formed preferentially. For instance, a bulky base might favor deprotonation at the less sterically hindered α-carbon.

Furthermore, modern catalytic methods could offer pathways for selective C-H functionalization at various points on the macrocyclic skeleton, although such reactions would require significant methods development for this specific substrate. The synthesis of macrocyclic ketones with specific alkyl substitutions is an active area of research, particularly in the context of creating new fragrances and pharmaceuticals. researchgate.net

Information regarding this compound is not available in public search results.

Extensive searches for the chemical compound “this compound” have not yielded specific information regarding its chemical reactivity, derivatization, or its utilization as a precursor in the synthesis of complex molecules.

The performed searches focused on scholarly articles, chemical databases, and patents using various search terms, including the compound's name and related chemical classes. The results provided general information on the synthesis and reactivity of macrocyclic ketones and β-diketones. For instance, methods for the synthesis of macrocyclic ketones include ring-expansion reactions and intramolecular condensation reactions. researchgate.netnih.govillinois.edu The chemical class of β-diketones is known for its diverse reactivity, allowing for the synthesis of various derivatives. mdpi.comnih.govorganic-chemistry.org

However, no documents were retrieved that specifically describe the chemical transformations of this compound or its application in the synthesis of more complex structures. The requested detailed research findings, such as reaction schemes, yields, and the properties of resulting molecules, are therefore unavailable.

It is possible that this compound is a novel or less-studied compound, or it may be an intermediate that is not typically isolated in synthetic pathways. Without specific literature on this compound, it is not possible to provide a scientifically accurate article based on the requested outline.

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Methylcyclohexadecane 1,5 Dione and Its Derivatives

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR Analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Specific ¹H and ¹³C NMR chemical shifts, as well as correlation data from 2D NMR experiments such as COSY, HSQC, and HMBC for 3-Methylcyclohexadecane-1,5-dione, have not been reported in the available scientific literature. This type of data is crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity of the molecular framework.

Conformational Analysis via NMR Spectroscopic Data

Without experimental NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) correlations, a detailed conformational analysis of the large and flexible cyclohexadecane (B1619725) ring system of this molecule is not possible.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectra for this compound are available in the public domain. Hypothetically, an IR spectrum would be expected to show strong characteristic absorption bands for the ketone (C=O) functional groups, likely in the region of 1700-1725 cm⁻¹, and C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published UV-Vis spectroscopic data for this compound. The dione (B5365651) functionality would be expected to exhibit weak n→π* electronic transitions in the UV region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Experimental mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation patterns of this compound, is not available in the searched databases and literature. Such data would be invaluable for confirming the elemental composition and structural features of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₇H₃₀O₂), the exact mass can be calculated. This precise measurement is crucial for confirming the molecular formula. In a typical HRMS experiment, a small sample of the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.

Expected HRMS Data for this compound:

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | 267.23186 | 267.2319 | < 5 |

| [M+Na]⁺ | 289.21380 | 289.2139 | < 5 |

This table presents hypothetical but realistic HRMS data based on the compound's molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. Characteristic losses of small neutral molecules like water (H₂O) and carbon monoxide (CO), as well as cleavages of the macrocyclic ring, would provide valuable structural insights.

LC-MS/MS for Derivatized Compounds and Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, especially within complex matrices such as reaction mixtures or biological samples. acs.org However, the direct analysis of underivatized ketones by LC-MS can sometimes be hampered by poor ionization efficiency and chromatographic performance. mdpi.com

To overcome these limitations, derivatization is often employed. Reagents that react specifically with the ketone's carbonyl groups can be used to introduce a more readily ionizable moiety. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form hydrazones. researchgate.net These derivatives are more easily ionized and can be detected with high sensitivity. researchgate.net Other reagents like Girard's reagents or hydroxylamine (B1172632) could also be utilized. researchgate.net

An LC-MS/MS method would involve chromatographic separation of the derivatized compound on a suitable column, followed by mass spectrometric detection. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification through selected reaction monitoring (SRM), where a specific parent ion is isolated and fragmented to produce a characteristic daughter ion. nih.gov This methodology is crucial for distinguishing isomers and quantifying the analyte in complex mixtures. rsc.org

Hypothetical LC-MS/MS Parameters for DNPH-derivatized this compound:

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Mass Spectrometry | |

| Ionization Mode | Negative Ion ESI |

| Precursor Ion (m/z) | [M-H]⁻ of the dione-bis-DNPH derivative |

| Product Ion (m/z) | Characteristic fragment ion |

This table outlines a plausible, though hypothetical, LC-MS/MS setup for the analysis of the derivatized compound.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its constitution, configuration, and conformation.

The process involves growing a high-quality single crystal of the compound, which can be challenging for flexible macrocycles. researchgate.net Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. It would also clarify the conformation of the 16-membered ring, which is likely to adopt a complex, low-energy arrangement to minimize steric strain. researchgate.net Furthermore, if the compound is chiral, X-ray crystallography of a single enantiomer can determine its absolute stereochemistry.

Due to the lack of published crystal structures for this specific compound, a hypothetical data table is not provided. However, the analysis would yield a detailed crystallographic information file (CIF) containing all atomic coordinates and unit cell parameters.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable)

The presence of a stereocenter at the 3-position (the carbon atom bearing the methyl group) makes this compound a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for studying its stereochemical properties in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's absolute configuration. scispace.com The carbonyl groups in this compound are chromophores that would exhibit n→π* transitions in the UV region, which are sensitive to the chiral environment.

By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the compound can be determined. rsc.org This approach has become a powerful tool in the structural elucidation of chiral natural products and synthetic molecules. rsc.orgresearchgate.net

Hypothetical ECD Data for an Enantiomer of this compound:

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| ~290 | Positive/Negative | n→π* (Carbonyl) |

| ~210 | Positive/Negative | π→π* (Carbonyl) |

This table illustrates the type of data obtained from an ECD spectrum, which is specific to a particular enantiomer.

Investigation of Biological Activities of 3 Methylcyclohexadecane 1,5 Dione and Its Analogues

In Vitro Screening Methodologies for Diverse Biological Activities

The initial exploration of a novel compound's biological potential involves a battery of in vitro screening assays designed to identify any interactions with biological targets. These assays are crucial for determining if a compound warrants further, more detailed investigation.

Enzyme inhibition assays are a cornerstone of drug discovery, used to identify molecules that can modulate the activity of specific enzymes. youtube.com For a compound like 3-Methylcyclohexadecane-1,5-dione, a broad panel of enzymes would be selected based on the structural characteristics of the molecule. Given its ketone functionalities, enzymes such as dehydrogenases, reductases, and various hydrolases might be considered as potential targets.

The general process for these assays involves:

Selection of Target Enzymes: Based on computational predictions or knowledge of related compounds, a panel of relevant enzymes is chosen.

Assay Development: A robust and reproducible assay is established for each enzyme, typically measuring the rate of substrate conversion to product. This can be monitored using various detection methods, including colorimetric, fluorometric, or luminescent readouts. nih.gov

Screening: The compound is tested at various concentrations against each enzyme to determine if it inhibits or, in some cases, enhances enzyme activity.

Determination of Potency: For active compounds, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

An illustrative data table for a hypothetical screening of this compound and its analogues against a panel of enzymes is presented below.

Table 1: Hypothetical Enzyme Inhibition Data for this compound and Analogues

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| This compound | Cyclooxygenase-2 (COX-2) | Colorimetric | >100 |

| Analogue A (Demethylated) | 5-alpha-reductase | Fluorometric | 25.4 |

| Analogue B (Hydroxylated) | HMG-CoA Reductase | Spectrophotometric | >100 |

| Analogue C (Ring-contracted) | p38 MAP Kinase | Luminescent | 12.8 |

Receptor binding assays are employed to determine if a compound can bind to a specific cellular receptor. revvity.commerckmillipore.com These assays are fundamental in understanding the potential pharmacological effects of a compound, as receptor binding is often the first step in a signaling cascade that leads to a physiological response.

For a novel macrocyclic compound, a wide range of receptors could be screened, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. The most common format for these assays is a competitive binding assay, where the test compound's ability to displace a known, often radiolabeled, ligand from its receptor is measured. merckmillipore.comwikipedia.org

The key steps in receptor binding studies are:

Preparation of Receptor Source: This typically involves using cell membranes from cells that naturally express the receptor or have been engineered to overexpress it. sigmaaldrich.com

Competitive Binding Assay: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound.

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity associated with the receptor is measured.

Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Below is a hypothetical data table illustrating the results of receptor binding studies for this compound.

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Compound | Receptor Target | Radioligand | Ki (nM) |

| This compound | Androgen Receptor | [3H]-Dihydrotestosterone | >10,000 |

| This compound | Estrogen Receptor Alpha | [3H]-Estradiol | 850 |

| This compound | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | [3H]-Rosiglitazone | 1,200 |

Cell-based assays provide a more physiologically relevant context for evaluating a compound's biological activity by assessing its effects on whole cells. These assays can measure a wide range of cellular processes, including cell proliferation, cytotoxicity, apoptosis, and the modulation of signaling pathways.

For a compound like this compound, a panel of cancer cell lines from different tissues would typically be used to screen for anti-proliferative or cytotoxic effects. Assays to measure the production of inflammatory mediators, such as cytokines, in immune cells could also be employed.

Commonly used cell-based assays include:

MTT or MTS Assays: These colorimetric assays measure cell viability and proliferation.

Caspase-Glo Assays: These luminescent assays detect the activation of caspases, which are key enzymes in the apoptotic pathway.

ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to quantify the secretion of specific proteins, such as cytokines or growth factors, from cells.

Reporter Gene Assays: These assays use genetically modified cells to report on the activity of a specific signaling pathway.

A hypothetical data table summarizing the results of cell-based assays for this compound is shown below.

Table 3: Hypothetical Cell-Based Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | EC50 / IC50 (µM) |

| MCF-7 (Breast Cancer) | MTT Assay | Cell Proliferation | 45.2 |

| PC-3 (Prostate Cancer) | Caspase 3/7 Assay | Apoptosis Induction | >100 |

| RAW 264.7 (Macrophage) | ELISA | TNF-α Inhibition | 28.9 |

Mechanistic Investigations of Observed Biological Effects

Once initial in vitro screening identifies a biological activity of interest, further mechanistic studies are conducted to understand how the compound exerts its effects at a molecular level.

The goal of these investigations is to pinpoint the specific molecular target or targets of the compound and to delineate the signaling pathways that are modulated. This often involves a combination of biochemical and cell-based approaches.

Techniques used to elucidate molecular targets and pathways include:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Western Blotting: This technique is used to measure changes in the expression or phosphorylation status of specific proteins in a signaling pathway following treatment with the compound.

Gene Expression Profiling (e.g., RNA-Seq): This allows for a global analysis of changes in gene expression in response to the compound, providing clues about the affected pathways.

Kinase Profiling: If the compound is suspected to be a kinase inhibitor, it can be screened against a large panel of kinases to determine its selectivity.

For example, if this compound showed anti-inflammatory activity, studies would focus on key inflammatory pathways such as the NF-κB and MAPK signaling cascades.

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. youtube.com This is achieved by systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues. nih.gov

For this compound, SAR studies would involve the synthesis and testing of a variety of derivatives to probe the importance of different structural features. Key modifications could include:

Modification of the Methyl Group: Removing the methyl group or changing its position on the macrocyclic ring.

Alteration of the Ketone Groups: Reducing one or both ketone groups to alcohols or converting them to other functional groups.

Changes in Ring Size: Synthesizing analogues with larger or smaller macrocyclic rings.

Introduction of New Functional Groups: Adding substituents such as hydroxyl groups, halogens, or aromatic rings to the macrocycle.

The data from these studies would be used to build a model of how the compound interacts with its biological target and to guide the design of more potent and selective analogues.

A hypothetical SAR table for a series of this compound derivatives is presented below, assuming a hypothetical anti-proliferative activity.

Table 4: Hypothetical Structure-Activity Relationship of this compound Derivatives against MCF-7 Cells

| Compound | Modification | IC50 (µM) |

| This compound | Parent Compound | 45.2 |

| Analogue D (3-H) | Removal of methyl group | 68.5 |

| Analogue E (1-OH, 5-keto) | Reduction of one ketone | 32.1 |

| Analogue F (1,5-dihydroxy) | Reduction of both ketones | >100 |

| Analogue G (14-membered ring) | Ring contraction | 89.3 |

This systematic approach of in vitro screening followed by detailed mechanistic and SAR studies is essential for characterizing the biological activities of novel compounds like this compound and for assessing their potential as therapeutic agents.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities or natural occurrence of the chemical compound this compound. Consequently, an article detailing its biological roles and the activities of its analogues as per the requested outline cannot be generated at this time.

Further research would be required to investigate the potential synthesis and biological evaluation of this compound and its related compounds to determine any potential pharmacological or physiological effects. Without primary research data, any discussion of its biological activities would be purely speculative and would not meet the requirements for a scientifically accurate and informative article.

Computational and Theoretical Studies of 3 Methylcyclohexadecane 1,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule and predicting its chemical behavior. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, defining its nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and governs the molecule's ability to accept electrons, thus determining its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For 3-Methylcyclohexadecane-1,5-dione, the two carbonyl groups would significantly influence the nature of the frontier orbitals. The oxygen atoms, with their lone pairs of electrons, would likely contribute significantly to the HOMO, making them potential sites for protonation or attack by electrophiles. The carbon atoms of the carbonyl groups are electron-deficient and would be major contributors to the LUMO, marking them as sites for nucleophilic attack.

A hypothetical FMO analysis would involve calculating the energies of these orbitals and mapping their spatial distribution across the molecule. This would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack, likely at the carbonyl oxygens. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, likely at the carbonyl carbons. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |

| HOMO Distribution | Concentrated on oxygen atoms | The lone pairs of the carbonyl oxygens are the primary electron donors. |

| LUMO Distribution | Concentrated on carbon atoms of the carbonyl groups | These carbons are the primary electron acceptors. |

This table is based on theoretical principles and not on published experimental data for this specific compound.

Quantum chemical calculations can be used to model the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most energetically favorable reaction pathway.

For this compound, theoretical studies could investigate various reactions, such as its synthesis or its degradation pathways. For instance, the mechanism of its formation through an intramolecular Dieckmann condensation or a related cyclization reaction could be modeled. Calculations would identify the transition state structures and their corresponding activation energies, providing insight into the reaction kinetics and the factors controlling product formation.

Molecular Dynamics Simulations for Conformational Analysis

Due to its large and flexible sixteen-membered ring, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such molecules. nih.govresearchgate.net

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. researchgate.net This allows for the exploration of different low-energy conformations and the study of the dynamic behavior of the molecule. For a large macrocycle like this compound, MD simulations could identify the most stable conformers in different environments (e.g., in a vacuum, in a solvent). The results would provide information on the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding its physical properties and how it might interact with other molecules, such as biological receptors.

Molecular Docking and Ligand-Protein Interaction Predictions

Should this compound be found to exhibit biological activity, molecular docking would be a critical computational technique to predict its binding mode to a target protein. nih.govnih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. This can help identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. Such studies could guide the design of more potent and selective analogs.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. mdpi.commdpi.comnih.gov Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comjapsonline.comresearchgate.net These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com

For this compound, in silico tools could provide an initial assessment of its drug-likeness. For example, applying Lipinski's Rule of Five can offer a preliminary indication of its potential for oral bioavailability. japsonline.com

Table 2: Predicted Physicochemical Properties and ADMET Parameters for a Related Compound (3-Methylcyclotetradecane-1,5-dione)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 238.37 g/mol | nih.gov |

| XLogP3-AA | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Note: This data is for the closely related compound 3-Methylcyclotetradecane-1,5-dione as specific data for this compound is not available. These values provide an estimate of the expected properties.

Applications and Future Research Directions

Potential Roles in Advanced Organic Synthesis as a Building Block or Reagent

The presence of two ketone functionalities makes 3-Methylcyclohexadecane-1,5-dione a versatile building block for the synthesis of more complex molecules. The 1,5-dicarbonyl motif is a classic precursor for the formation of six-membered rings, particularly heterocyclic systems, which are ubiquitous in pharmaceuticals and agrochemicals. For instance, condensation reactions with ammonia (B1221849) or its derivatives could lead to the formation of dihydropyridine (B1217469) or pyridine (B92270) structures embedded within a macrocyclic framework.

Furthermore, the ketone groups can be selectively manipulated. For example, one ketone could be protected while the other undergoes reactions such as aldol (B89426) condensations, Wittig reactions, or Baeyer-Villiger oxidations, leading to a variety of functionalized macrocycles. The methyl group also introduces a stereocenter, which could be exploited in asymmetric synthesis to generate enantiomerically pure target molecules.

The table below outlines some potential synthetic transformations of this compound, showcasing its utility as a synthetic intermediate.

| Reaction Type | Reagents | Potential Product Class |

| Robinson Annulation | Methyl vinyl ketone | Fused polycyclic macrocycles |

| Paal-Knorr Synthesis | Amines/Hydrazines | Macrocyclic pyridines/pyridazines |

| Asymmetric Reduction | Chiral reducing agents | Chiral diols |

| Baeyer-Villiger Oxidation | Peroxy acids | Macrocyclic lactones |

Conceptual Contributions to Macrocyclic Chemistry and Dione (B5365651) Reactivity

The study of this compound can contribute significantly to our understanding of macrocyclic chemistry. The large ring size imparts conformational flexibility, and investigating the preferred conformations and the influence of the methyl group on the ring's topology would provide valuable data for computational and structural chemistry. nih.gov

The relative positioning of the two ketone groups (1,5) allows for the study of transannular reactions, where one ketone group can interact with the other across the ring. These reactions can lead to the formation of unique bicyclic or bridged structures, offering insights into proximity effects and conformational control in large rings. The reactivity of the dione can also be compared to that of smaller cyclic diones, elucidating the impact of ring strain and flexibility on chemical transformations.

Directions for Future Research on this compound

The limited specific information on this compound underscores the need for foundational research to unlock its full potential. Key areas for future investigation are outlined below.

Developing efficient and stereoselective methods for the synthesis of this compound is a primary research objective. While a patent exists for the synthesis of the closely related 3-methylcyclopentadecane-1,5-dione (B12654795) via oxidation of 14-methylbicyclo[10.3.0]pentadecene, alternative strategies for the 16-membered ring system should be explored. google.com Ring-closing metathesis (RCM) of a suitable diene precursor or intramolecular cyclization strategies could offer viable routes. acs.org

A key challenge in working with diones is achieving selective functionalization of one ketone group in the presence of the other. Future research should focus on developing highly regioselective and stereoselective derivatization reactions. This could involve the use of sterically demanding reagents, directing groups, or catalyst-controlled transformations to differentiate the two carbonyls. nih.gov Such methodologies would greatly enhance the utility of this dione as a versatile synthetic platform.

Given that many macrocycles exhibit potent biological activity, it is plausible that this compound or its derivatives could have interesting pharmacological properties. nih.govacs.org Screening for various biological activities, such as antimicrobial, antifungal, or anticancer effects, would be a worthwhile endeavor. If activity is found, further research into the mechanism of action, structure-activity relationships (SAR), and potential protein targets would be warranted. The conformational pre-organization of macrocycles can lead to high binding affinity and selectivity for protein targets. nih.gov

The unique architecture of macrocycles makes them interesting candidates for applications in material science. For instance, macrocyclic diones could be used as monomers for the synthesis of novel polymers with unique thermal or mechanical properties. The dione functionalities could also serve as coordination sites for metal ions, leading to the formation of metallo-macrocycles with potential applications in catalysis or as sensing materials. ias.ac.in

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3-Methylcyclohexadecane-1,5-dione, and how can potential ambiguities in spectral data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals. For example, methyl groups in cyclic ketones often appear as singlets near δ 1.0–1.5 ppm, while carbonyl carbons (C=O) resonate at δ 200–220 ppm .

- IR Spectroscopy : Confirm dione functionality via strong C=O stretching bands at ~1700–1750 cm⁻¹.

- Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to verify molecular formula (e.g., C₁₇H₂₈O₂) and isotopic patterns.

- Ambiguity Resolution : Cross-validate with X-ray crystallography (e.g., SHELX refinement ) if crystallizable.

Q. What synthetic routes are feasible for preparing this compound, and how can side products be minimized?

- Methodological Answer :

- Cyclization Strategies : Utilize intramolecular aldol condensation of a linear diketone precursor under basic conditions (e.g., KOtBu in THF). For analogous systems, yields >60% are achievable with slow addition to suppress oligomerization .

- Protection/Deprotection : Use silyl ethers to protect hydroxyl intermediates during ketone formation.

- Side-Product Mitigation : Optimize reaction temperature (e.g., 0–5°C) and monitor via TLC (silica gel, hexane/EtOAc 4:1).

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in ring-opening or functionalization reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze chair/boat conformations and strain energy. Methyl substituents at C3 may induce steric hindrance, favoring axial positions .

- Experimental Validation : Use dynamic NMR to study ring-flipping kinetics. For example, coalescence temperatures >100°C suggest high conformational rigidity .

- Reactivity Implications : Strained conformations may enhance nucleophilic attack at carbonyl groups, as seen in morpholine-2,5-dione derivatives .

Q. What strategies can resolve contradictions in bioactivity data for dione derivatives, such as inconsistent IC₅₀ values across studies?

- Methodological Answer :

- Standardized Assays : Replicate antiviral or cytotoxic assays (e.g., H1N1 inhibition ) with controlled cell lines (e.g., MDCK cells) and reference compounds (e.g., albonoursin, IC₅₀ = 6.8 μM ).

- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and purity (HPLC ≥95%).

- Structure-Activity Relationships (SAR) : Compare methyl substitution patterns in diketopiperazine derivatives, where C3-methyl groups enhance antiviral potency by 2–3 fold .

Key Research Findings

- Synthetic Challenges : Steric hindrance from the methyl group complicates cyclization, requiring precise stoichiometry .

- Biological Potential : Dione derivatives exhibit antiviral activity via hydrophobic interactions with viral envelope proteins .

- Structural Insights : Conformational rigidity may limit solubility, necessitating formulation studies for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.